
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one is a compound belonging to the pyridazinone class of chemicals Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one typically involves the cyclization of phenylhydrazine with maleic anhydride, followed by subsequent reactions to introduce the diethylphosphinothioyloxy group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on molecular pathways are still under investigation, but it is believed to influence pathways related to inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylpyridazin-3-one: Known for its cardiotonic properties.
6-(4-Methoxyphenyl)-2-(2-(4-Phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3-one: An anti-inflammatory agent with COX-2 selectivity.
6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3-one: Exhibits significant inodilatory properties.
Uniqueness
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one stands out due to its unique diethylphosphinothioyloxy group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C14H17N2O2PS |
|---|---|
Poids moléculaire |
308.34 g/mol |
Nom IUPAC |
6-diethylphosphinothioyloxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H17N2O2PS/c1-3-19(20,4-2)18-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
RQISIEUVOGPBFW-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(CC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




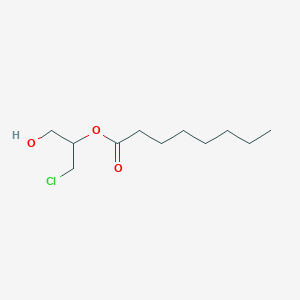

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
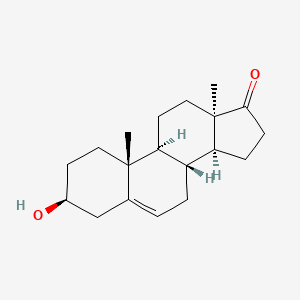

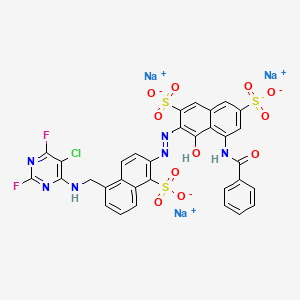
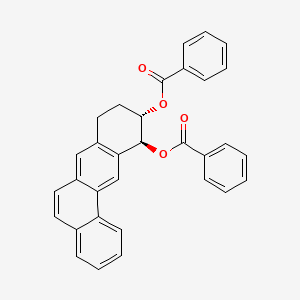
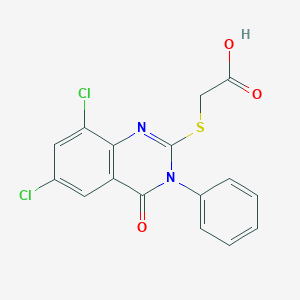



![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
